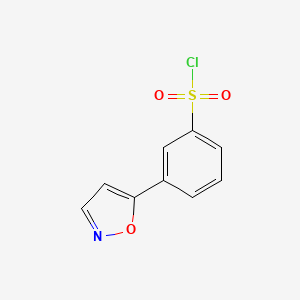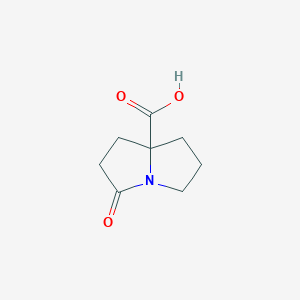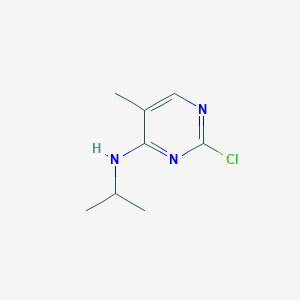
N-(4-クロロチアゾール-2-イル)アセトアミド
説明
N-(4-chlorothiazol-2-yl)acetamide is a useful research compound. Its molecular formula is C5H5ClN2OS and its molecular weight is 176.62 g/mol. The purity is usually 95%.
BenchChem offers high-quality N-(4-chlorothiazol-2-yl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(4-chlorothiazol-2-yl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
抗菌活性
N-(4-クロロチアゾール-2-イル)アセトアミド: 誘導体は、抗菌剤として有望な結果を示しています。特に、グラム陽性菌とグラム陰性菌の両方、および真菌種に対して効果的です。 これらの化合物は、細菌脂質の生合成を阻害するか、または微生物の増殖を阻害する他のメカニズムを通じて、その活性を発揮します .
抗増殖剤
これらの化合物は、抗増殖効果、特にヒト乳癌腺癌(MCF7)などの癌細胞株に対する抗増殖効果についても研究されています。 N-(4-クロロチアゾール-2-イル)アセトアミドの誘導体は、癌細胞の増殖を阻害する能力を示しており、癌治療の潜在的な候補となっています .
分子ドッキング研究
分子ドッキング研究は、薬物とその標的との相互作用を理解するために不可欠です。 N-(4-クロロチアゾール-2-イル)アセトアミド誘導体は、その結合親和性を予測するために分子ドッキングにかけられています。 これらの研究は、これらの化合物を創薬のためのリード化合物として潜在的に特定するのに役立ちます .
薬理学的研究
N-(4-クロロチアゾール-2-イル)アセトアミドの一部であるチアゾール核は、その薬効で知られています。 炎症、細菌感染症、真菌感染症、結核、腫瘍などの状態の治療における有効性を調べるために、さまざまな薬理学的試験に組み込まれています .
薬剤耐性克服
薬剤耐性病原体と癌細胞の増加に伴い、N-(4-クロロチアゾール-2-イル)アセトアミド誘導体は、この耐性を克服する手段として研究されています。 新しい作用機序を提供することにより、これらの化合物は、新しい治療戦略を開発する上で重要な役割を果たす可能性があります .
医薬品化学
医薬品化学の分野では、N-(4-クロロチアゾール-2-イル)アセトアミドとその誘導体が、新しい医薬品化合物に合成される可能性を探求しています。 その多様な生物活性は、安全性と有効性が向上した、オーダーメイドの薬剤開発に適した候補となっています .
計算化学への応用
計算化学は、創薬と開発において重要な役割を果たします。 N-(4-クロロチアゾール-2-イル)アセトアミド誘導体は、分子レベルでの生物学的効果と相互作用を予測するために、計算研究で使用されています。 これは、所望の薬理学的プロファイルを持つ新しい薬剤の合理的設計に役立ちます .
特性
IUPAC Name |
N-(4-chloro-1,3-thiazol-2-yl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5ClN2OS/c1-3(9)7-5-8-4(6)2-10-5/h2H,1H3,(H,7,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BTTCWGSJNRDNED-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=NC(=CS1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5ClN2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70726265 | |
| Record name | N-(4-Chloro-1,3-thiazol-2-yl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70726265 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
89283-43-2 | |
| Record name | N-(4-Chloro-1,3-thiazol-2-yl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70726265 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![2,6-Diazaspiro[3.4]octan-5-one hydrochloride](/img/structure/B1425999.png)

![1-Methyl-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile](/img/structure/B1426001.png)
![7-chloro-[1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B1426002.png)
![4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine hydrochloride](/img/structure/B1426005.png)

![1-Oxa-3-azaspiro[4.4]nonan-2-one](/img/structure/B1426008.png)


![3-Nitro-4-{[3-(trifluoromethyl)phenyl]sulfanyl}benzonitrile](/img/structure/B1426012.png)




